molecular formula C14H11BrN2O3S2 B3713665 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B3713665
M. Wt: 399.3 g/mol
InChI Key: YZOIZBUJDPMWQK-UHFFFAOYSA-N
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Description

4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminobenzenethiol with appropriate reagents to form the benzothiazole ring. Subsequent bromination and sulfonation reactions are then employed to introduce the bromo and benzenesulfonamide groups, respectively[_{{{CITATION{{{_3{SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(4-BROMO-6-METHOXY-1,3 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to the formation of different derivatives.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: Due to its biological activity, this compound is studied for its potential antibacterial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore the medicinal applications of this compound, particularly in the treatment of infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to these targets, leading to biological responses such as inhibition of bacterial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and are structurally similar to benzothiazoles.

  • Benzothiazole Derivatives: Other derivatives of benzothiazole, such as those with different substituents, can have varying biological activities and applications.

Uniqueness: 4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which contribute to its unique biological and chemical properties

Biological Activity

4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2SC_{13}H_{12}BrN_{3}O_{2}S, with a molecular weight of approximately 360.22 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 15.63 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
  • A549 (Lung Cancer) : Showed similar activity levels, suggesting the compound's potential as a broad-spectrum anticancer agent.

In flow cytometry assays, this compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner, highlighting its mechanism of action as an apoptosis inducer rather than merely a cytotoxic agent.

Antimicrobial Activity

The sulfonamide moiety contributes to the compound's antimicrobial properties. Studies have indicated that derivatives of benzothiazole compounds often exhibit antibacterial and antifungal activities. The specific activity against bacterial strains such as E. coli and Staphylococcus aureus has been documented, although detailed IC50 values for this specific compound are still under investigation.

Study 1: Efficacy Against Cancer Cell Lines

A comparative study evaluated the efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound had a higher cytotoxicity profile than several other derivatives tested against MCF-7 and A549 cell lines (Table 1).

CompoundCell LineIC50 (µM)
This compoundMCF-715.63
This compoundA54916.00
DoxorubicinMCF-70.12
DoxorubicinA5490.15

Research into the mechanism revealed that the compound interacts with cellular pathways involved in apoptosis. The activation of caspases was observed in treated cells, confirming that the compound operates through apoptotic pathways rather than necrosis.

Properties

IUPAC Name

4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOIZBUJDPMWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

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